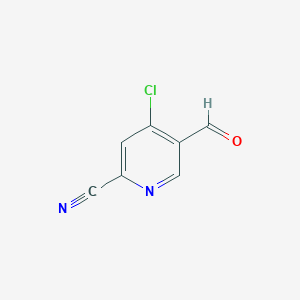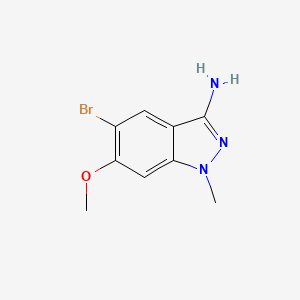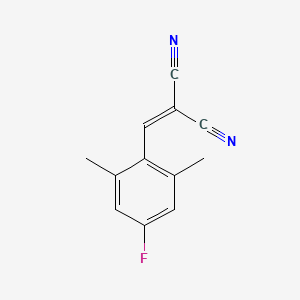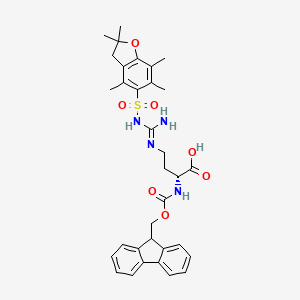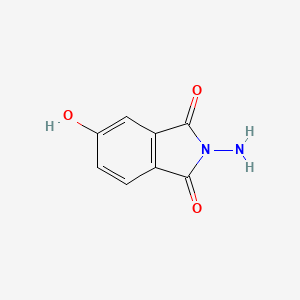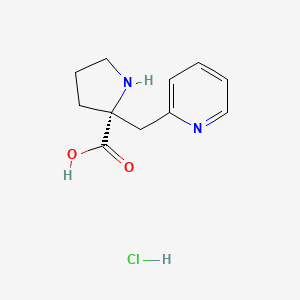
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridin-2-ylmethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-2-ylmethyl halide reacts with the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyridin-2-ylmethyl group may facilitate binding to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
類似化合物との比較
Similar Compounds
- (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Uniqueness
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and substitution pattern. The (2R) configuration and the position of the pyridin-2-ylmethyl group confer distinct chemical and biological properties, differentiating it from similar compounds.
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);1H/t11-;/m1./s1 |
InChIキー |
NWHBCDDPVQWYCX-RFVHGSKJSA-N |
異性体SMILES |
C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl |
正規SMILES |
C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


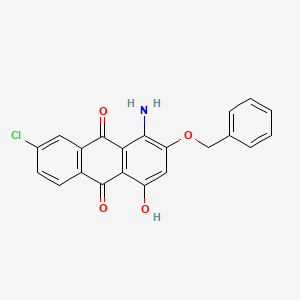
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)


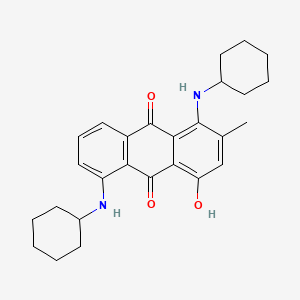
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
